2-(苄基氨基)-1-(3-硝基苯基)乙醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

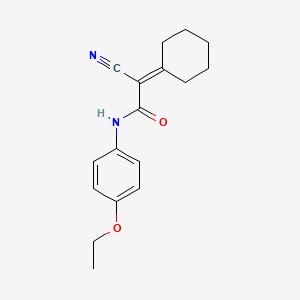

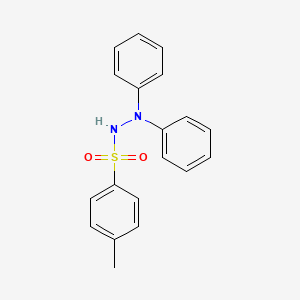

This chemical compound is part of a broader class of substances characterized by their nitrophenyl and benzylamino groups. The interest in such compounds stems from their diverse chemical behaviors and potential applications in various fields, including materials science and pharmacology. However, focusing exclusively on the non-pharmacological aspects, we delve into its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of compounds similar to "2-(benzylamino)-1-(3-nitrophenyl)ethanol hydrochloride" often involves multi-step chemical reactions, combining nitrophenyl and benzylamino functionalities through nucleophilic substitution, reduction, and salt formation processes. Detailed synthetic routes vary based on the desired structural and stereochemical outcomes.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a benzylamino group attached to an ethanol backbone with a nitrophenyl substituent. X-ray diffraction studies can reveal the exact spatial arrangement, showcasing how these groups interact via hydrogen bonding, pi-stacking, or other non-covalent interactions, influencing the compound's overall geometry and stability.

Chemical Reactions and Properties

Compounds with a nitrophenyl group can undergo various chemical reactions, including reduction to aminophenyl derivatives, participating in coupling reactions, or serving as substrates in nucleophilic aromatic substitution. The benzylamino group can also engage in reactions typical for amine functionalities, such as acylation or alkylation, altering the compound's chemical properties and reactivity.

Physical Properties Analysis

The physical properties, such as melting point, solubility in different solvents, and crystalline form, can be influenced by the compound's molecular structure. For instance, the presence of hydrogen bond donors and acceptors contributes to its solubility in polar solvents like water and ethanol.

Chemical Properties Analysis

"2-(benzylamino)-1-(3-nitrophenyl)ethanol hydrochloride" exhibits chemical properties typical of both its functional groups. The nitro group enhances the electron-withdrawing capacity, affecting its reactivity towards reduction or nucleophilic attack. The benzylamino group's basicity might be modulated by the adjacent nitrophenyl, impacting its ability to form salts or engage in proton transfer reactions.

References (Sources)

- Crystal structures and interactions in nitrophenyl derivatives: (Glidewell, Low, Skakle, & Wardell, 2004).

- Photochemical reactions of nitrobenzyl compounds: (Gáplovský et al., 2005).

- Properties of azo dyes from alkyl-N-arylamino: (Penchev et al., 1992).

- Chemical structure and mutagenicity studies: (Glusker et al., 1975).

- Reactions of phenylpropylamine with nitrous acid: (Fort & Roberts, 1956).

科学研究应用

在染料合成中的性质和应用

已经研究了包括2-(苄基氨基)-1-(3-硝基苯基)乙醇盐酸盐在内的各种取代基对偶合组分和重氮组分衍生的偶氮染料性质的影响。这些研究包括检查染料的电子光谱数据,探索取代基如何影响颜色和染料性质。这项研究对于通过结构修饰开发具有所需色彩和耐用性的特定染料至关重要,突出了在材料科学和染料制造中的应用(Penchev et al., 1992).

在有机合成中的作用

对2-(苄基氨基)-1-(3-硝基苯基)乙醇盐酸盐及相关化合物的研究促进了有机合成方法的发展,例如导致多取代化合物合成的转化。例如,通过一锅顺序反应合成多取代的3-(3-硝基-2-苯基色满-4-基)-3-芳基氨基丙烯酸酯,证明了其在创建复杂有机分子中的用途,这可能对药物合成和材料科学感兴趣(Zhang, Sun, & Yan, 2013).

在化学分析中的应用

与2-(苄基氨基)-1-(3-硝基苯基)乙醇盐酸盐相关的化合物在化学分析中发挥作用,例如开发用于检测特定物质的发光传感器。例如,一种三苯胺功能化的材料对对硝基苯胺检测表现出优异的灵敏度,展示了在环境监测和安全评估中的潜在应用。在分析化学中,检测低检测限物质的能力对于污染监测和化学危害识别至关重要(Ji, Shi, Hu, & Zheng, 2018).

对材料科学的贡献

对2-(苄基氨基)-1-(3-硝基苯基)乙醇盐酸盐等化合物的研究有助于材料科学,特别是在理解分子结构及其对材料性质的影响方面。对相关化合物不同多晶型物中的π-堆叠氢键二聚体和氢键片层的调查提供了分子相互作用如何影响材料物理性质的见解。这项研究对于设计具有特定机械、光学或电子特性的材料至关重要,这与纳米技术和材料工程相关(Glidewell, Low, Skakle, & Wardell, 2004).

属性

IUPAC Name |

2-(benzylamino)-1-(3-nitrophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3.ClH/c18-15(11-16-10-12-5-2-1-3-6-12)13-7-4-8-14(9-13)17(19)20;/h1-9,15-16,18H,10-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRLBKQXZXAMMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C2=CC(=CC=C2)[N+](=O)[O-])O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-1,3-benzodioxol-5-yl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509870.png)

![methyl [2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5509872.png)

![N-[4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B5509877.png)

![1-[(4-benzyl-1-piperidinyl)methyl]-5-nitro-1H-indole-2,3-dione](/img/structure/B5509888.png)

![N,N-dimethyl-3-{[(1S*,5R*)-3-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}aniline](/img/structure/B5509893.png)

![N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5509896.png)

![N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5509915.png)

![6-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5509923.png)

![(1S*,5R*)-3-(4-chloro-3-methylbenzoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509938.png)